N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide is a complex organic compound that features a piperidine ring, a pyrrole ring, and a dimethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the dimethoxybenzyl group, and the attachment of the pyrrole ring. Common synthetic routes may involve:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Dimethoxybenzyl Group: This step often involves nucleophilic substitution reactions.
Attachment of Pyrrole Ring: This can be done through coupling reactions using reagents like palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenated compounds, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxybenzyl)piperidin-4-amine
- 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one
Uniqueness
N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H37N3O3 |
---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
N-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-2-(1-pyrrol-1-ylcyclohexyl)acetamide |
InChI |
InChI=1S/C26H37N3O3/c1-31-23-9-8-21(18-24(23)32-2)20-28-16-10-22(11-17-28)27-25(30)19-26(12-4-3-5-13-26)29-14-6-7-15-29/h6-9,14-15,18,22H,3-5,10-13,16-17,19-20H2,1-2H3,(H,27,30) |
InChI Key |
UPTVLAWVPGMZDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)NC(=O)CC3(CCCCC3)N4C=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.